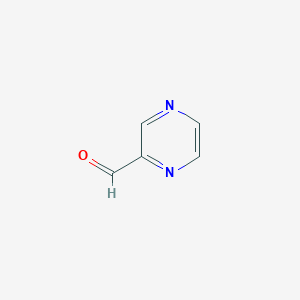

Pyrazine-2-carbaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

pyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBWJLDFSICTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460761 | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5780-66-5 | |

| Record name | Pyrazinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005780665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pyrazinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX42FX5JBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Pyrazine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine-2-carbaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in the synthesis of a multitude of pharmacologically active compounds and flavorants. This document provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and derivatization, and an exploration of its role in drug discovery, particularly in the development of kinase inhibitors and antitubercular agents. Spectroscopic data is systematically presented, and key workflows and biological pathways are visualized to offer a thorough technical resource for professionals in the field.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as an off-white to light yellow crystalline powder.[1] It possesses a characteristic nutty and roasted aroma, which leads to its application in the flavor and fragrance industry.[1]

Structure and Nomenclature

-

IUPAC Name: this compound[2]

-

Synonyms: 2-Formylpyrazine, Pyrazinecarboxaldehyde[2]

-

CAS Number: 5780-66-5[2]

-

Molecular Formula: C₅H₄N₂O[2]

-

Molecular Weight: 108.10 g/mol [2]

-

Chemical Structure:

-

SMILES: O=Cc1cnccn1

-

InChI: 1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H[2]

-

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Appearance | Off-white to light yellow crystalline solid or brown liquid | [1][3] |

| Boiling Point | 192.1 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 70.5 ± 28.2 °C | [3] |

| Refractive Index | 1.581 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. Sparingly soluble in water. | [1][4] |

| pKa | -0.15±0.10 (Predicted) | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide characteristic signals for the pyrazine (B50134) ring and the aldehyde group.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Protons | 10.1 | s | -CHO |

| 9.2 | d | H-3 | |

| 8.8 | d | H-5 | |

| 8.7 | dd | H-6 |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Carbons | 193.5 | -CHO |

| 152.0 | C-2 | |

| 147.5 | C-3 | |

| 145.0 | C-6 | |

| 144.0 | C-5 |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented is a representative compilation from various sources.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretching (aromatic) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1580, ~1470 | Medium | C=C and C=N stretching (pyrazine ring) |

| ~1150 | Medium | C-H in-plane bending |

| ~850 | Strong | C-H out-of-plane bending |

Note: The exact peak positions and intensities can be influenced by the sample preparation method.[8][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 80 | High | [M-CO]⁺ |

| 53 | Medium | [C₃H₃N]⁺ |

| 52 | Medium | [C₃H₂N]⁺ |

Note: The fragmentation pattern helps in confirming the structure of the molecule.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of this compound.

Synthesis of this compound from Pyrazin-2-ylmethanol

Objective: To synthesize this compound via the oxidation of pyrazin-2-ylmethanol.

Materials:

-

Pyrazin-2-ylmethanol

-

Dess-Martin periodinane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel (100-200 mesh)

-

Ethyl acetate

Procedure:

-

To a stirred solution of pyrazin-2-ylmethanol (500 mg, 4.545 mmol) in DCM (20 ml), add Dess-Martin periodinane (2.89 g, 6.818 mmol).[3]

-

Stir the reaction mixture at room temperature for 1 hour.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM (100 ml).[3]

-

Wash the organic layer twice with saturated sodium bicarbonate solution (2 x 50 ml).[3]

-

Separate the organic layer and dry it over anhydrous sodium sulfate.[3]

-

Evaporate the solvent under reduced pressure to obtain the crude product.[3]

-

Purify the crude product by column chromatography on silica gel (100-200 mesh) using 20% ethyl acetate in hexane as the eluent to afford this compound as a brown liquid.[3]

Synthesis of a Pyrazine-2-carbohydrazide Derivative

Objective: To synthesize a Schiff base derivative from this compound, a common step in the development of antitubercular agents.[11]

Materials:

-

This compound

-

Aromatic/substituted hydrazine (B178648) (e.g., isonicotinohydrazide)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (0.01 mol) in ethanol (20 mL).

-

In a separate flask, dissolve the selected aromatic/substituted hydrazine (0.01 mol) in ethanol (20 mL).

-

Add the hydrazine solution to the this compound solution with stirring.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours.[11]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure carbohydrazide (B1668358) derivative.[11]

Role in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry, primarily due to the presence of the pyrazine ring, which is a bioisostere of benzene, pyridine, and pyrimidine.[12] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as kinases.[12]

Pyrazine-based Kinase Inhibitors

Many pyrazine derivatives function as kinase inhibitors by competitively binding to the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.

Development of Antitubercular Agents

This compound is a precursor in the synthesis of pyrazinamide (B1679903) analogs, which are important first-line drugs for tuberculosis treatment.[13][14] The development workflow involves several key stages from initial design to potential clinical application.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H4N2O | CID 11274980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative | Semantic Scholar [semanticscholar.org]

- 5. This compound(5780-66-5) 1H NMR [m.chemicalbook.com]

- 6. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine [webbook.nist.gov]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazine-2-carbaldehyde CAS 5780-66-5 properties

An In-depth Technical Guide to Pyrazine-2-carbaldehyde (CAS 5780-66-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS 5780-66-5), a key heterocyclic organic compound. It details its physicochemical properties, synthesis protocols, chemical reactivity, and significant applications, particularly in the fields of pharmaceutical chemistry and materials science. This document is intended to serve as a critical resource for professionals engaged in research and development.

Core Properties and Identification

This compound, also known as 2-formylpyrazine, is a derivative of pyrazine (B50134) featuring an aldehyde functional group.[1] This structure makes it a valuable intermediate in organic synthesis. At room temperature, it typically appears as an off-white to light yellow crystalline solid or powder with a mildly pungent or aromatic odor.[1][2]

Table 1: General Properties of this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 5780-66-5 | [3][4] |

| Molecular Formula | C₅H₄N₂O | [3][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2-Formylpyrazine, Pyrazine-2-carboxaldehyde, Pyrazinecarboxaldehyde | [3][4][6] |

| Physical Form | Solid, Low melting solid, off-white to light yellow crystals or powder |[1][3] |

Physicochemical Data

The compound's physical and chemical characteristics are crucial for its handling, storage, and application in various reactions. It is soluble in a range of organic solvents, including Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, and Acetone.[6][7]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 108.10 g/mol | [4][5] |

| Boiling Point | 120-130 °C at 30 mmHg | |

| Flash Point | 70.5 ± 28.2 °C | [8] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Topological Polar Surface Area | 42.9 Ų | [4] |

| XLogP3 | -0.4 | [4][8] |

| SMILES | C1=CN=C(C=N1)C=O | [4][5] |

| InChI Key | DXBWJLDFSICTIH-UHFFFAOYSA-N |[4] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, most notably via the reduction of a pyrazine ester followed by oxidation, or through formylation reactions similar to the Vilsmeier-Haack reaction.[1]

Synthesis from Methyl Pyrazine-2-carboxylate (B1225951)

A common laboratory-scale synthesis involves the controlled reduction of methyl pyrazine-2-carboxylate.[7][8]

Experimental Protocol:

-

Suspension and Cooling: Suspend methyl pyrazine-2-carboxylate (20 g, 145 mmol) in 300 mL of anhydrous THF and cool the mixture to -78°C.[7][8]

-

Reduction: Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (73.8 mL, 73.8 mmol) while maintaining the reaction temperature below -72°C.[7][8]

-

Stirring: After the addition is complete, continue to stir the reaction mixture at -78°C for an additional 20 minutes.[7][8]

-

Quenching: Quench the reaction by adding 20.0 mL of glacial acetic acid. Allow the mixture to warm to room temperature.[7][8]

-

Solvent Removal: Remove the volatile components by evaporation.[7][8]

-

Extraction: Dissolve the residue in 116 mL of 3N hydrochloric acid and extract with dichloromethane (DCM). Combine the organic phases and wash with a saturated aqueous sodium bicarbonate solution.[7][8]

-

Purification: Evaporate the solvent from the organic phase. Purify the resulting residue using silica (B1680970) gel chromatography, eluting with a DCM/diethyl ether gradient (100:0, 80:20, 0:100) to yield pure this compound.[7][8]

Chemical Reactivity and Applications

This compound is a versatile building block, primarily used as an intermediate in the synthesis of more complex, biologically active molecules.[1][5]

-

Pharmaceutical Chemistry : It is a key precursor for synthesizing antibacterial and antifungal agents.[1] For instance, it can be condensed with hydrazides to form pyrazine-2-carbohydrazide (B1222964) derivatives, which have shown antimicrobial activity.[9] Derivatives of pyrazine-2-carboxylic acid (to which the carbaldehyde can be oxidized) have demonstrated antimycobacterial and antifungal properties.[10][11] The broader pyrazine scaffold is present in numerous drugs and is explored for anticancer, anti-inflammatory, and antioxidant activities.[12][13][[“]]

-

Flavor and Fragrance : The compound contributes nutty, roasted, or caramel-like aromas, making it useful in the flavor and fragrance industry.[1][15]

-

Materials Science : Pyrazine derivatives are being incorporated into polymers to enhance conductivity and used as ligands to create metal-organic frameworks (MOFs) for applications like gas separation and storage.[15]

-

Crystallography : It serves as a model system in X-ray crystallography for structural studies.[5]

Spectroscopic Characterization

Characterization of this compound is typically performed using standard spectroscopic methods.

Table 3: Spectroscopic Data References

| Spectroscopy Type | Availability / Data | Reference |

|---|---|---|

| ¹H NMR | Spectrum available. Key shifts (DMSO-d₆): δ 8.15 (s, 1H), 8.62 (dd, 2H), 8.99 (s, 1H) for a derivative. | [7][16] |

| ¹³C NMR | Spectrum data available from suppliers. | [16] |

| Mass Spectrometry (MS) | Data available from suppliers. | [6] |

| Infrared (IR) | Spectrum data available from suppliers. |[16] |

Safety, Handling, and Storage

Proper handling and storage are essential due to the compound's hazardous properties. It is classified as an irritant, causing skin, eye, and respiratory irritation.[3][4]

Table 4: Safety and Hazard Information

| Category | Information | Reference |

|---|---|---|

| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed) | [3][4] |

| Signal Word | Warning | [3] |

| Precautionary Statements | P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...) | [3][17] |

| Personal Protective Equipment | Safety glasses, protective gloves, suitable protective clothing, respirator in case of inadequate ventilation. | [3][18] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. Desiccate at -20°C. Keep away from heat and incompatible materials like strong oxidizing agents. Air sensitive; store under inert gas. | [3][6][17] |

| Disposal | Dispose of via a licensed professional waste disposal service, potentially in a chemical incinerator with afterburner and scrubber. |[3][18] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. guidechem.com [guidechem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C5H4N2O | CID 11274980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5780-66-5 | FP50987 | Biosynth [biosynth.com]

- 6. This compound | CAS:5780-66-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | 5780-66-5 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]

- 16. This compound(5780-66-5) 1H NMR [m.chemicalbook.com]

- 17. cdn.website-editor.net [cdn.website-editor.net]

- 18. capotchem.cn [capotchem.cn]

Synthesis of Pyrazine-2-carbaldehyde: A Technical Guide for Pharmaceutical and Chemical Research

An In-depth Review of Synthetic Methodologies from Pyrazine-2-carboxylic Acid

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazine-2-carbaldehyde, a key building block for many pharmaceutical compounds, is of paramount importance. This technical guide provides a comprehensive overview of the primary synthetic routes starting from the readily available pyrazine-2-carboxylic acid. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and offers visual representations of the synthetic pathways to aid in methodological selection and implementation.

This compound's utility as a precursor stems from the reactivity of its aldehyde functional group, which allows for a variety of subsequent chemical transformations in the construction of complex molecular architectures. The choice of synthetic strategy from pyrazine-2-carboxylic acid is often a balance between yield, scalability, reagent availability, and compatibility with other functional groups. This guide explores four principal pathways: through an acyl chloride intermediate, an ester intermediate, a Weinreb amide intermediate, and a nitrile intermediate.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on several factors including desired purity, scale, and available laboratory resources. The following tables summarize the quantitative data associated with each of the four main synthetic strategies, offering a clear comparison of their respective yields and reaction conditions.

| Route 1: Via Acyl Chloride Intermediate | Step 1: Acyl Chloride Formation | Step 2: Reduction to Aldehyde |

| Reagents | Thionyl chloride (SOCl₂), cat. DMF | H₂, Pd/BaSO₄ (poisoned) |

| Solvent | Methylene (B1212753) chloride (CH₂Cl₂) | Toluene (B28343) or Xylene |

| Temperature | Reflux | Elevated Temperature |

| Reaction Time | ~5 hours | Varies |

| Yield | High (typically not isolated) | Moderate to Good |

| Route 2: Via Ester Intermediate | Step 1: Esterification | Step 2: Reduction to Aldehyde |

| Reagents | Alcohol (e.g., Methanol), H₂SO₄ | Diisobutylaluminium hydride (DIBAL-H) |

| Solvent | Methanol (B129727) | Toluene or THF |

| Temperature | Reflux | -78 °C |

| Reaction Time | 3 hours | 2-3 hours |

| Yield | ~99% | 80-85% |

| Route 3: Via Weinreb Amide Intermediate | Step 1: Weinreb Amide Formation | Step 2: Reduction to Aldehyde |

| Reagents | SOCl₂, N,O-Dimethylhydroxylamine HCl, Base | Lithium aluminum hydride (LiAlH₄) or DIBAL-H |

| Solvent | CH₂Cl₂, Pyridine (B92270) | THF or Diethyl ether |

| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Reaction Time | Several hours | 2-4 hours |

| Yield | Good | Good to Excellent |

| Route 4: Via Nitrile Intermediate | Step 1: Amide Formation | Step 2: Dehydration to Nitrile | Step 3: Reduction to Aldehyde |

| Reagents | SOCl₂, NH₄OH | POCl₃ or SOCl₂ | Diisobutylaluminium hydride (DIBAL-H) |

| Solvent | Toluene, Water | Acetonitrile | Toluene or THF |

| Temperature | 0 °C to Room Temperature | Reflux | -78 °C |

| Reaction Time | 1-2 hours | Varies | 2 hours |

| Yield | High | Good | Good |

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in each synthetic route.

Route 1: Synthesis via Acyl Chloride Intermediate

This route involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by a controlled reduction to the aldehyde.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

-

Materials: Pyrazine-2-carboxylic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF), methylene chloride (CH₂Cl₂).

-

Procedure: To a solution of pyrazine-2-carboxylic acid (1.0 eq) in methylene chloride, add a catalytic amount of DMF. Slowly add thionyl chloride (1.1 eq) at room temperature. Heat the mixture to reflux and stir until gas evolution ceases (approximately 5 hours). The resulting solution of pyrazine-2-carbonyl chloride is typically used in the next step without isolation.[1]

Step 2: Rosenmund Reduction of Pyrazine-2-carbonyl chloride

-

Materials: Solution of pyrazine-2-carbonyl chloride, 5% Palladium on barium sulfate (B86663) (Pd/BaSO₄) catalyst, catalyst poison (e.g., quinoline-sulfur), hydrogen gas, toluene.

-

Procedure: Suspend the Pd/BaSO₄ catalyst and a catalyst poison in dry toluene. Heat the suspension and bubble hydrogen gas through the mixture. Add the solution of pyrazine-2-carbonyl chloride dropwise to the heated, hydrogenated catalyst suspension. Monitor the reaction by TLC or GC until the starting material is consumed. Filter the catalyst and remove the solvent under reduced pressure to yield this compound.[2][3][4][5]

Route 2: Synthesis via Ester Intermediate

This pathway involves the esterification of the carboxylic acid followed by a low-temperature reduction.

Step 1: Synthesis of Methyl Pyrazine-2-carboxylate (B1225951)

-

Materials: Pyrazine-2-carboxylic acid, methanol, concentrated sulfuric acid (H₂SO₄).

-

Procedure: Dissolve pyrazine-2-carboxylic acid (1.0 eq) in an excess of methanol. Carefully add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 3 hours. After cooling, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester. A similar procedure using isobutyl alcohol has reported a yield of 99.9%.[6]

Step 2: DIBAL-H Reduction of Methyl Pyrazine-2-carboxylate

-

Materials: Methyl pyrazine-2-carboxylate, diisobutylaluminium hydride (DIBAL-H) (1 M solution in toluene or hexanes), dry toluene or THF, dry methanol, Rochelle's salt solution (1.2 M aqueous potassium sodium tartrate).

-

Procedure: Dissolve methyl pyrazine-2-carboxylate (1.0 eq) in dry toluene under an inert atmosphere (argon or nitrogen) and cool the solution to -78 °C. Slowly add the DIBAL-H solution (1.1-1.5 eq) dropwise, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours. Quench the reaction by the slow, dropwise addition of dry methanol. Allow the mixture to warm to approximately -20 °C and then pour it into a vigorously stirred solution of Rochelle's salt. Continue stirring until two clear phases form. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude aldehyde can be purified by distillation or chromatography. This procedure is adapted from the synthesis of Garner's aldehyde, which reports yields in the range of 80-85%.[7][8][9][10][11]

Route 3: Synthesis via Weinreb Amide Intermediate

The Weinreb amide provides a stable intermediate that can be cleanly reduced to the aldehyde, avoiding over-reduction to the alcohol.

Step 1: Synthesis of N-methoxy-N-methyl-pyrazine-2-carboxamide

-

Materials: Pyrazine-2-carboxylic acid, thionyl chloride, N,O-dimethylhydroxylamine hydrochloride, pyridine, methylene chloride.

-

Procedure: First, prepare the pyrazine-2-carbonyl chloride as described in Route 1, Step 1. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a mixture of methylene chloride and pyridine at 0 °C. To this solution, add the freshly prepared solution of pyrazine-2-carbonyl chloride dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to yield the Weinreb amide.[12][13]

Step 2: Reduction of N-methoxy-N-methyl-pyrazine-2-carboxamide

-

Materials: N-methoxy-N-methyl-pyrazine-2-carboxamide, lithium aluminum hydride (LiAlH₄) or DIBAL-H, dry THF or diethyl ether.

-

Procedure: Suspend LiAlH₄ (1.2 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0 °C.[12] Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.[12] Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH solution, and then more water (Fieser workup).[12] Filter the resulting granular precipitate and wash it with THF. Combine the filtrate and washings, dry the organic layer, and concentrate to obtain the this compound.

Route 4: Synthesis via Nitrile Intermediate

This multi-step route involves the conversion of the carboxylic acid to an amide, followed by dehydration to a nitrile, and subsequent reduction.

Step 1: Synthesis of Pyrazine-2-carboxamide

-

Materials: Pyrazine-2-carboxylic acid, thionyl chloride, concentrated ammonium (B1175870) hydroxide, toluene, water.

-

Procedure: Prepare pyrazine-2-carbonyl chloride from pyrazine-2-carboxylic acid and thionyl chloride in toluene as described previously.[14] Cool the acyl chloride solution and slowly add it to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide. Stir the mixture vigorously for 1-2 hours. Filter the resulting precipitate, wash with cold water, and dry to obtain pyrazine-2-carboxamide.

Step 2: Dehydration of Pyrazine-2-carboxamide to Pyrazine-2-carbonitrile

-

Materials: Pyrazine-2-carboxamide, phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), a suitable solvent like acetonitrile.

-

Procedure: In a flask equipped with a reflux condenser, suspend pyrazine-2-carboxamide (1.0 eq) in a suitable solvent. Slowly add the dehydrating agent, such as POCl₃ (2.0 eq), to the suspension. Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield pyrazine-2-carbonitrile.

Step 3: DIBAL-H Reduction of Pyrazine-2-carbonitrile

-

Materials: Pyrazine-2-carbonitrile, diisobutylaluminium hydride (DIBAL-H) (1 M solution), dry toluene or THF, methanol, aqueous workup solution.

-

Procedure: Dissolve pyrazine-2-carbonitrile (1.0 eq) in dry toluene under an inert atmosphere and cool to -78 °C. Slowly add the DIBAL-H solution (1.2 eq) dropwise. Stir the reaction at -78 °C for 2 hours.[7] Quench the reaction with methanol and follow with an aqueous workup, similar to the procedure for the ester reduction, to yield this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the synthetic pathways described.

References

- 1. benchchem.com [benchchem.com]

- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Rosenmund Reduction (Acid Chlorides to Aldehydes) - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazine-2-carbaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for the synthesis of pyrazine-2-carbaldehyde, a crucial building block in the development of novel pharmaceuticals. This document details the reaction's core principles, provides established experimental protocols, and presents quantitative data to support reproducible and efficient synthesis.

Introduction

This compound is a key intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active compounds. The introduction of a formyl group onto the pyrazine (B50134) ring opens up numerous avenues for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the formylation of electron-rich heterocyclic compounds, offering a direct and efficient route to this compound and its derivatives.

This guide will delve into the mechanism of the Vilsmeier-Haack reaction as it applies to the pyrazine core, present detailed experimental procedures, and summarize key quantitative data from analogous reactions to provide a solid foundation for laboratory synthesis.

Reaction Principle and Mechanism

The Vilsmeier-Haack reaction facilitates the formylation of an activated aromatic or heteroaromatic substrate using a Vilsmeier reagent. This reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).

The reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to generate the electrophilic Vilsmeier reagent, the N,N-dimethyl-chloromethyleniminium ion.

-

Electrophilic Aromatic Substitution: The electron-deficient pyrazine ring, activated under the reaction conditions, attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the work-up to yield the desired aldehyde.

Experimental Protocols

While a specific, high-yielding Vilsmeier-Haack formylation of unsubstituted pyrazine is not extensively documented in readily available literature, a reliable protocol can be adapted from the successful formylation of the closely related 2-pyrazinecarboxylic acid.[1] The following procedure provides a detailed methodology that can serve as a strong starting point for the synthesis of this compound. Researchers should note that optimization of reaction conditions, particularly temperature and reaction time, may be necessary to achieve optimal yields with unsubstituted pyrazine.

Materials and Equipment

Materials:

-

Pyrazine

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (B1210297)

-

Crushed ice

-

Deionized water

-

Solvents for purification (e.g., dichloromethane (B109758), diethyl ether)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Condenser

-

Thermometer

-

Ice bath

-

Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)

Vilsmeier Reagent Preparation

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel with continuous stirring. It is crucial to maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

After the complete addition of POCl₃, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Formylation Reaction

-

To the flask containing the Vilsmeier reagent, add 1,2-dichloroethane (DCE) as a solvent.

-

Add pyrazine to the reaction mixture.

-

Heat the reaction mixture to a temperature in the range of 70-80 °C and maintain this temperature with vigorous stirring for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH reaches 6-7.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane.

-

Combine the organic extracts, wash with a saturated aqueous sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification

The crude this compound can be purified by silica (B1680970) gel column chromatography, eluting with a gradient of dichloromethane and diethyl ether.

Data Presentation

| Parameter | Value |

| Reactants | |

| 2-Pyrazinecarboxylic acid | 1.0 eq |

| N,N-Dimethylformamide (DMF) | Excess (used as reagent and solvent) |

| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 eq |

| Reaction Conditions | |

| Vilsmeier Reagent Formation Temp. | 0 - 10 °C |

| Formylation Temperature | 70 - 80 °C |

| Reaction Time | 4 - 6 hours |

| Work-up & Purification | |

| Quenching | Crushed ice |

| Neutralization | Saturated aq. Sodium Acetate (to pH 6-7) |

| Purification Method | Recrystallization (e.g., ethanol/water) |

| Expected Yield (for 3-formyl-2-pyrazinecarboxylic acid) | Moderate to Good |

Conclusion

The Vilsmeier-Haack reaction provides a robust and adaptable method for the synthesis of this compound. This technical guide has outlined the fundamental principles of the reaction, provided a detailed experimental protocol adapted from a closely related, successful synthesis, and presented relevant quantitative data. While optimization may be required to achieve high yields for the formylation of unsubstituted pyrazine, the information contained herein offers a solid and reliable foundation for researchers and drug development professionals to successfully synthesize this valuable building block for their research endeavors. Careful control of reaction parameters, particularly temperature, and diligent monitoring of the reaction progress are key to a successful outcome.

References

Pyrazine-2-carbaldehyde physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Pyrazine-2-carbaldehyde, a key heterocyclic organic compound. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Core Physical and Chemical Characteristics

This compound, also known as 2-formylpyrazine, is a derivative of pyrazine (B50134) with an aldehyde functional group attached to the pyrazine ring.[1] At room temperature, it typically presents as an off-white to light yellow or brown crystalline solid or liquid with a pungent, aromatic odor.[1][2] This compound is a valuable intermediate in various synthetic processes, particularly in the pharmaceutical and flavor industries.[1][3]

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₅H₄N₂O | [1][2][4][5] |

| Molecular Weight | 108.10 g/mol | [1][2][4][5] |

| CAS Number | 5780-66-5 | [4][6] |

| Appearance | Off-white to light yellow/brown crystalline solid or liquid | [1][2][3] |

| Odor | Mildly pungent, aromatic | [1] |

| Boiling Point | 192.1 °C at 760 mmHg | [7][] |

| Density | ~1.2 g/cm³ | [7][] |

| pKa | -0.15 ± 0.10 (Predicted) | [1] |

| XLogP3 | -0.4 | [4][7] |

| Topological Polar Surface Area | 42.8 Ų | [1][4] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1][6] |

| IUPAC Name | This compound | [4][] |

| SMILES | C1=CN=C(C=N1)C=O | [2][4][] |

| InChI | InChI=1S/C5H4N2O/c8-4-5-3-6-1-2-7-5/h1-4H | [2][4] |

| InChIKey | DXBWJLDFSICTIH-UHFFFAOYSA-N | [2][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Proton NMR spectra are available for this compound.[9]

-

¹³C NMR: Carbon NMR data is also available.[9]

-

IR Spectroscopy: Infrared spectroscopy data can be found in various databases.[9]

-

Mass Spectrometry: Mass spectral data is available for structural confirmation.[9]

Researchers can access this spectral data through chemical databases like ChemicalBook for detailed analysis.[9][10]

Chemical Reactivity and Synthesis

This compound's aldehyde group makes it a reactive compound, participating in various chemical transformations. It is a key building block in the synthesis of more complex molecules, including bioactive compounds and flavoring agents.[3] For instance, it undergoes condensation reactions with hydrazines to form hydrazones, which can be further modified.[11][12]

This section details a common laboratory procedure for the synthesis of this compound.[6][7]

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄) solution in THF

-

Glacial acetic acid

-

3N Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether

-

Silica (B1680970) gel for chromatography

Procedure:

-

Suspend methyl pyrazine-2-carboxylate (1.0 eq) in anhydrous THF.

-

Cool the suspension to -78°C.

-

Slowly add a solution of lithium aluminum hydride in THF (0.5 eq), ensuring the temperature remains below -72°C.

-

Stir the reaction mixture at -78°C for an additional 20 minutes after the addition is complete.

-

Quench the reaction by adding glacial acetic acid.

-

Allow the mixture to warm to room temperature.

-

Remove the volatile components by evaporation.

-

Dissolve the residue in 3N hydrochloric acid and extract with DCM.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution.

-

Evaporate the solvent.

-

Purify the residue by silica gel chromatography, eluting with a gradient of DCM/diethyl ether to yield this compound.[6][7]

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is a versatile compound with several applications:

-

Flavor and Fragrance: It is utilized in the flavor and fragrance industry to impart nutty, roasted, or caramel-like aromas to various products.[1]

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of bioactive molecules and heterocyclic scaffolds for drug discovery.[3][13]

-

Agrochemicals: The pyrazine ring is a common motif in agrochemicals, and this aldehyde is a useful precursor.[3]

-

Specialty Chemicals: It finds application in the synthesis of dyes and polymers where the aldehyde functionality can be further transformed.[3]

Safety and Handling

This compound is classified as an irritant.[2][4][14]

-

Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][4][14]

-

Precautions: When handling this chemical, it is important to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[14][15]

-

First Aid: In case of contact, wash the affected skin with soap and water.[15] For eye contact, rinse thoroughly with water for at least 15 minutes.[15] If inhaled, move the person to fresh air.[15] Seek medical attention if symptoms persist.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[14][15]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C5H4N2O | CID 11274980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5780-66-5 | FP50987 | Biosynth [biosynth.com]

- 6. This compound | 5780-66-5 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 9. This compound(5780-66-5) 1H NMR [m.chemicalbook.com]

- 10. 5780-66-5|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. capotchem.cn [capotchem.cn]

Spectroscopic Profile of Pyrazine-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyrazine-2-carbaldehyde, a key heterocyclic aldehyde with applications in medicinal chemistry and materials science. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While a definitive, fully assigned spectrum from a single, publicly available source is not readily accessible, analysis of related structures and general principles of NMR spectroscopy for aromatic aldehydes allows for a reliable prediction of the proton NMR spectrum of this compound. The pyrazine (B50134) ring protons are expected in the aromatic region, with the aldehydic proton appearing significantly downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-C=O | 9.8 - 10.2 | Singlet (s) | - |

| H-3 | ~9.2 | Doublet (d) | ~1.5 |

| H-5 | ~8.8 | Doublet (d) | ~2.5 |

| H-6 | ~8.7 | Doublet of doublets (dd) | ~2.5, ~1.5 |

Note: Predicted values are based on analogous structures and established substituent effects on the pyrazine ring. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 195 |

| C-2 | 150 - 155 |

| C-3 | 148 - 152 |

| C-5 | 145 - 148 |

| C-6 | 143 - 146 |

Note: These are estimated values. The carbonyl carbon is expected to be the most downfield signal.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2750 | Weak (often two bands) |

| C=O stretch (aldehyde) | 1715 - 1695 | Strong |

| C=N and C=C stretch (aromatic ring) | 1600 - 1400 | Medium to Strong |

| C-H in-plane bending | 1300 - 1000 | Medium |

| C-H out-of-plane bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Parameter | Value | Source |

| Molecular Formula | C₅H₄N₂O | - |

| Molecular Weight | 108.10 g/mol | [1] |

| Exact Mass | 108.0324 Da | [1] |

| Major Predicted Fragments (m/z) | Proposed Structure | |

| 108 | [M]⁺ (Molecular Ion) | |

| 107 | [M-H]⁺ | |

| 80 | [M-CO]⁺ | |

| 53 | [C₃H₃N]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or acetone).

-

Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

Data Acquisition (FT-IR):

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for Electron Ionization - EI):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

Data Acquisition (EI-MS):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

If using a direct insertion probe, the sample is heated to induce vaporization into the ion source.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Ubiquitous Aromas: A Technical Guide to the Natural Occurrence of Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazine (B50134) derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature. They are renowned for their potent and diverse aroma profiles, contributing significantly to the sensory characteristics of a vast array of foods and beverages. Beyond their role as flavor and fragrance compounds, pyrazines are also crucial semiochemicals in the animal kingdom, particularly as insect pheromones. Furthermore, various microorganisms are capable of synthesizing these compounds, offering potential avenues for their biotechnological production. This technical guide provides a comprehensive overview of the natural occurrence of pyrazine derivatives, detailing their presence in various matrices, the pathways of their formation, and the analytical methodologies for their study. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed for practical application.

Introduction

Pyrazine and its derivatives are six-membered heterocyclic rings containing two nitrogen atoms at positions 1 and 4. The diversity of substituents on the pyrazine ring gives rise to a wide spectrum of sensory properties, ranging from roasted, nutty, and chocolatey to green, earthy, and bell pepper-like aromas. Their extremely low odor thresholds make them significant contributors to the overall flavor profile of many natural and processed products, even at trace concentrations.

This guide explores the primary domains of the natural occurrence of pyrazines: in food and beverages as products of thermal processing, in insects as vital communication signals, and in microorganisms as metabolic byproducts. Understanding the sources, formation mechanisms, and biological roles of these compounds is of paramount importance for food scientists aiming to optimize flavor development, for chemical ecologists deciphering insect communication, and for biotechnologists exploring novel production routes for these valuable compounds.

Pyrazine Derivatives in Food and Beverages

The characteristic roasted, nutty, and toasted aromas of many cooked foods, such as coffee, cocoa, and baked goods, are largely attributable to the formation of pyrazine derivatives during thermal processing.[1] The primary mechanisms for their formation are the Maillard reaction and the Strecker degradation of amino acids.[1][2]

Formation Pathways in Food

Maillard Reaction and Strecker Degradation: The Maillard reaction is a complex series of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[2][3] A key subsidiary reaction is the Strecker degradation, where α-dicarbonyl compounds, formed during the Maillard reaction, react with amino acids to produce Strecker aldehydes and α-aminoketones.[4][5] These α-aminoketones are crucial intermediates that can self-condense or react with other carbonyl compounds to form a variety of substituted pyrazines.[4][6]

Quantitative Occurrence in Food and Beverages

The concentration and composition of pyrazines in food are highly dependent on factors such as the raw materials, processing conditions (temperature, time, pH), and storage.[3]

Table 1: Concentration of Key Pyrazine Derivatives in Roasted Coffee Beans

| Pyrazine Derivative | Typical Concentration Range in Arabica (µg/kg) | Typical Concentration Range in Robusta (µg/kg) |

| 2-Methylpyrazine | 1,000 - 5,000 | 3,000 - 10,000+ |

| 2,5-Dimethylpyrazine | 500 - 2,500 | 1,500 - 7,000 |

| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 |

| Ethylpyrazine | 50 - 300 | 150 - 800 |

Note: These values can vary significantly based on the specific cultivar, processing methods, and degree of roast.[3]

Table 2: Concentration of Key Pyrazine Derivatives in Cocoa Beans

| Pyrazine Derivative | Concentration Range (µ g/100g ) | Notes |

| Tetramethylpyrazine | 142 - 698 | Varies significantly with fermentation and origin.[7] |

| Trimethylpyrazine | Up to 126.07 | Reaches maximum concentration during fermentation.[8] |

| 2,5-Dimethylpyrazine | Up to 154.8 | Reaches maximum concentration during fermentation.[9] |

| 2-Ethyl-5-methylpyrazine | - | A key odorant. |

Table 3: Concentration of Methoxypyrazines in Grapes and Wine

| Methoxypyrazine | Concentration in Grapes (ng/L) | Concentration in Wine (ng/L) |

| 3-Isobutyl-2-methoxypyrazine (IBMP) | up to 307 | up to 56.3 |

| 3-Isopropyl-2-methoxypyrazine (IPMP) | up to 48.7 | up to 5.6 |

| 3-sec-Butyl-2-methoxypyrazine (SBMP) | < 11.2 | < 16 |

Note: Concentrations are influenced by grape variety, sunlight exposure, and ripeness.[10][11][12]

Pyrazine Derivatives in Insects

In the insect world, pyrazines serve as potent chemical signals, or pheromones, mediating a variety of behaviors crucial for survival and reproduction.[8] They are involved in alarm signaling, trail marking, and aposematism (warning coloration).

Role as Pheromones

Many ant species utilize pyrazines as alarm pheromones to alert colony members to danger.[13] For instance, 2-ethyl-3,6-dimethylpyrazine has been identified as an alarm pheromone component in the fire ant, Solenopsis invicta.[13] Leaf-cutter ants are known to use a mixture of pyrazines as trail pheromones to guide nestmates to food sources.[14] Some insects also sequester or produce pyrazines as part of their chemical defense, where the strong odor serves as a warning signal to predators.

Insect Olfactory Signaling Pathway

The detection of pyrazine pheromones by insects involves a sophisticated olfactory system. The process begins with the binding of the pyrazine molecule to an Odorant Binding Protein (OBP) in the sensillum lymph of the insect's antenna. The OBP transports the hydrophobic pheromone to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of the pyrazine to its specific OR triggers a conformational change in the receptor, which is often a ligand-gated ion channel. This leads to an influx of cations, depolarization of the ORN, and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.[3][7][15][16][17]

Quantitative Data on Insect Pyrazines

Quantifying the exact amounts of pyrazines released by insects is challenging due to their volatility and the minute quantities involved. However, studies have provided some estimates.

Table 4: Quantitative Data of Pyrazines in Insects

| Insect Species | Pyrazine Derivative | Amount/Concentration | Gland/Source | Role |

| Solenopsis invicta (Fire Ant) | 2-Ethyl-3,6-dimethylpyrazine | ~300 pg per ant | Mandibular glands | Alarm Pheromone |

| Atta sexdens (Leaf-cutter Ant) | 2,5-Dimethylpyrazine | - | Poison gland | Trail Pheromone |

| Atta sexdens (Leaf-cutter Ant) | 3-Ethyl-2,5-dimethylpyrazine | - | Poison gland | Trail Pheromone |

Note: Detection thresholds for some ant species can be as low as 30 pg/ml.[13]

Microbial Synthesis of Pyrazine Derivatives

Several microorganisms, particularly bacteria of the genus Bacillus, are known to produce pyrazine derivatives.[18] This microbial synthesis presents a promising "green" alternative to chemical synthesis for the production of natural flavor compounds.

Biosynthetic Pathways in Microorganisms

The biosynthetic pathways for pyrazines in microorganisms are still being elucidated, but some key steps have been identified. For example, in Bacillus subtilis, the production of 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP) involves the condensation of two molecules of acetoin (B143602) with an ammonia (B1221849) source.[19][20] Acetoin itself is synthesized from pyruvate (B1213749) via the action of enzymes such as α-acetolactate synthase and α-acetolactate decarboxylase.[19][20][21] Other pyrazines, such as 2,5-dimethylpyrazine, can be formed from precursors like L-threonine.[18]

Quantitative Production by Microorganisms

The yield of pyrazines from microbial fermentation can be influenced by factors such as the microbial strain, culture medium composition, and fermentation conditions.

Table 5: Microbial Production of Pyrazine Derivatives

| Microorganism | Pyrazine Derivative | Precursor(s) | Reported Yield |

| Bacillus subtilis | 2,5-Dimethylpyrazine | L-Threonine | - |

| Bacillus subtilis | 2,3,5,6-Tetramethylpyrazine | Acetoin | - |

| Bacillus coagulans | 2,3,5,6-Tetramethylpyrazine | Acetoin | - |

| Bacillus licheniformis | 2,3,5,6-Tetramethylpyrazine | - | - |

Note: Yields can vary widely depending on the strain and fermentation conditions.[18][22]

Experimental Protocols for Pyrazine Analysis

The accurate identification and quantification of pyrazine derivatives in complex natural matrices require sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method, often coupled with a pre-concentration step such as headspace solid-phase microextraction (HS-SPME).[1]

General Workflow for Pyrazine Analysis

A typical analytical workflow involves sample preparation, extraction and concentration of the volatile pyrazines, followed by chromatographic separation and mass spectrometric detection.

Detailed Protocol: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for Pyrazines in Coffee

This protocol provides a detailed methodology for the extraction and analysis of volatile pyrazines from roasted coffee beans.

1. Materials and Equipment:

-

Roasted coffee beans

-

Cryogenic grinder

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

-

Cryogenically grind the roasted coffee beans to a fine, homogenous powder.[3]

-

Weigh 1-2 g of the ground coffee into a 20 mL headspace vial.[3]

-

(Optional but recommended for quantitative analysis) Add a known amount of an internal standard (e.g., a deuterated pyrazine analog) to the vial.[3]

-

Immediately seal the vial with the cap and septum.

3. HS-SPME Procedure:

-

Place the vial in a heater-stirrer or water bath and pre-incubate at a specified temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.[1]

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at a controlled temperature (e.g., 60°C) with constant agitation.

4. GC-MS Analysis:

-

After extraction, retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS system.

-

Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector port (e.g., at 250°C for 5 minutes in splitless mode).

-

GC Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

5. Data Analysis:

-

Identify the pyrazine compounds by comparing their mass spectra and retention times with those of authentic standards or a mass spectral library.

-

Quantify the identified pyrazines by integrating the peak areas and comparing them to the internal standard or an external calibration curve.

Logical Framework for Method Selection

The choice of an appropriate analytical method for pyrazine analysis depends on several factors, including the sample matrix, the target pyrazines (volatility, polarity), and the desired sensitivity.

Conclusion

Pyrazine derivatives are a fascinating and important class of naturally occurring compounds with significant impacts on the flavor of our food and the communication systems of insects. Their formation through complex chemical reactions in food and biosynthesis in microorganisms highlights the intricate chemistry of the natural world. Continued research into the natural occurrence, formation, and biological roles of pyrazines will undoubtedly lead to new applications in the food, fragrance, and pharmaceutical industries, as well as innovative and environmentally friendly approaches to pest management. The analytical methodologies detailed in this guide provide the necessary tools for researchers and scientists to further explore the multifaceted world of pyrazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 8. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Behavioral responses to insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnicompneurojc.github.io [pnicompneurojc.github.io]

- 13. Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazines from bacteria and ants: convergent chemistry within an ecological niche - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Pheromones and General Odor Perception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine-2-carbaldehyde, a heterocyclic organic compound, is a pivotal building block in synthetic organic chemistry, particularly in the realms of medicinal chemistry and materials science. Its unique electronic properties, arising from the electron-deficient pyrazine (B50134) ring coupled with the reactive aldehyde functionality, make it a versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the core properties, synthesis, key reactions, and significant applications of this compound, with a special focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

This compound is typically a yellow to brown crystalline solid or a brown liquid with a pungent odor.[1] It is sparingly soluble in water but shows good solubility in a range of organic solvents.[1][2] A summary of its key physical and spectroscopic properties is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [3][4] |

| Molecular Weight | 108.10 g/mol | [3][4] |

| Appearance | Yellow to brown crystalline solid or brown liquid | [1] |

| Boiling Point | 192.1 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 70.5 °C | [5] |

| pKa | -0.15 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water. Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone. | [1][2] |

| InChIKey | DXBWJLDFSICTIH-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CN=C(C=N1)C=O | [1][4] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR | δ 8.15 (s, 1H), 8.62 (dd, 2H), 8.99 (s, 1H) (in DMSO-d₆) | [5] |

| ¹³C NMR | Data not explicitly found in search results, but can be predicted. | |

| IR | Specific peak values not detailed, but characteristic C=O and C-H aldehyde stretches would be present. | [6] |

| Mass Spectrum | MS data is available but specific fragmentation patterns were not detailed in the search results. | [6] |

Synthesis of this compound

This compound can be synthesized through several routes, most commonly involving the oxidation of a precursor or the reduction of a carboxylic acid derivative.

Oxidation of 2-Methylpyrazine

A common and direct method for the synthesis of this compound is the oxidation of 2-methylpyrazine. Various oxidizing agents can be employed for this transformation.

Oxidation of Pyrazin-2-ylmethanol

Another efficient method involves the oxidation of pyrazin-2-ylmethanol. The Dess-Martin periodinane (DMP) is a mild and effective reagent for this conversion.

-

Dissolve pyrazin-2-ylmethanol (1.0 eq) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., 20% ethyl acetate in hexane) to afford this compound.

Reduction of Methyl Pyrazine-2-carboxylate (B1225951)

This compound can also be prepared by the controlled reduction of a pyrazine-2-carboxylic acid ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing agent like lithium aluminum hydride at low temperatures.

-

Suspend methyl pyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to -78 °C.

-

Slowly add a solution of lithium aluminum hydride (0.5 eq) in THF, maintaining the temperature below -72 °C.

-

Stir the reaction mixture at -78 °C for 20 minutes after the addition is complete.

-

Quench the reaction by the slow addition of glacial acetic acid.

-

Warm the mixture to room temperature.

-

Remove the volatile components by evaporation.

-

Dissolve the residue in 3N hydrochloric acid and extract with dichloromethane (DCM).

-

Combine the organic extracts, wash with saturated aqueous sodium hydrogen carbonate solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the residue by silica gel chromatography (eluting with a gradient of DCM/diethyl ether) to yield this compound.

Caption: General synthetic routes to this compound.

Key Reactions of this compound

The aldehyde group in this compound is highly reactive and participates in a variety of classical organic reactions, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Knoevenagel Condensation

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base to form α,β-unsaturated products.[7][8][9] This reaction is a powerful tool for carbon-carbon bond formation.

-

Dissolve this compound (1.0 eq) in a mixture of ethanol (B145695) and water.

-

Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC. The product often precipitates out of the solution upon formation.

-

Filter the precipitated product, wash with cold ethanol/water, and dry to obtain the pure condensed product.

Caption: Workflow for Knoevenagel condensation.

Schiff Base Formation

This compound reacts with primary amines to form Schiff bases (imines).[10][11] These compounds are important ligands in coordination chemistry and have shown a wide range of biological activities.

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the primary amine (1.0 eq) to the solution.

-

Reflux the reaction mixture for a few hours. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization of the Schiff base.

-

Filter the solid product, wash with a small amount of cold solvent, and dry.

-

Recrystallize from a suitable solvent if further purification is needed.

Applications in Drug Development

The pyrazine scaffold is a well-established pharmacophore present in numerous approved drugs.[12][13] this compound serves as a key starting material for the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents.

Pyrazine-based Kinase Inhibitors

Pyrazine derivatives are prominent in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[13][14] The nitrogen atoms of the pyrazine ring often act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[13] this compound can be elaborated into complex structures that target various kinases.

For instance, derivatives of pyrazine have been investigated as inhibitors of:

-

Casein Kinase 2 (CK2) and PIM kinases , which are involved in cell growth, proliferation, and survival.[15][16]

-

Mammalian Target of Rapamycin (mTOR) , a key regulator of cell growth and metabolism.[17]

-

FMS-like tyrosine kinase 3 (FLT3) and AXL receptor tyrosine kinase , implicated in acute myeloid leukemia (AML).[14]

-

Fibroblast growth factor receptors (FGFRs) , which play a role in various cancers.[14]

-